N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Description

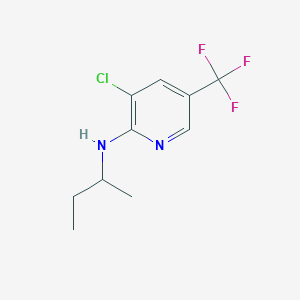

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridinamines. This compound is characterized by the presence of a sec-butyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

N-butan-2-yl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2/c1-3-6(2)16-9-8(11)4-7(5-15-9)10(12,13)14/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZASFESHTCFZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF₃I) or Togni’s reagent.

Attachment of the Sec-butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Substitution Reactions: Formation of N-(Sec-butyl)-3-amino-5-(trifluoromethyl)-2-pyridinamine.

Oxidation Reactions: Formation of this compound N-oxide.

Reduction Reactions: Formation of N-(Sec-butyl)-3-chloro-5-(trifluoromethyl)-piperidine.

Scientific Research Applications

Medicinal Chemistry

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridine have been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell growth.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of pyridine derivatives, this compound was evaluated using the National Cancer Institute's protocols. The compound exhibited notable inhibition rates against several cancer cell lines, supporting its potential as a lead compound in drug development.

Antimicrobial Applications

The compound has also shown promise in antimicrobial research. Pyridine derivatives are known for their ability to inhibit bacterial growth and combat fungal infections.

Table: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | Escherichia coli |

| Another Pyridine Derivative | 50 | Staphylococcus aureus |

| Yet Another Derivative | 25 | Candida albicans |

Material Science

Beyond biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be integrated into polymers and coatings that require specific thermal and chemical resistance properties.

Application in Coatings

Research indicates that incorporating this compound into polymer formulations can enhance their durability and resistance to harsh environmental conditions. This application is particularly relevant for coatings used in automotive and aerospace industries.

Synthesis and Development

The synthesis of this compound has been documented through various synthetic routes, often involving the reaction of pyridine derivatives with chlorinated compounds under controlled conditions.

Synthesis Pathway Example

- Starting Material : 3-chloro-5-(trifluoromethyl)pyridin-2-amines.

- Reagents : sec-butyl bromide, base (e.g., potassium carbonate).

- Conditions : Reflux in an organic solvent (e.g., DMF) for several hours.

- Product Isolation : Purification through recrystallization or chromatography.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

N-(Sec-butyl)-3-chloro-2-pyridinamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

N-(Sec-butyl)-5-(trifluoromethyl)-2-pyridinamine: Lacks the chloro group, leading to variations in reactivity and activity.

N-(Sec-butyl)-3-chloro-5-methyl-2-pyridinamine: Contains a methyl group instead of a trifluoromethyl group, affecting its overall properties.

Biological Activity

N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a synthetic compound belonging to the class of pyridinamines. Its structure features a sec-butyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring. This unique combination of functional groups contributes to its chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | N-butan-2-yl-3-chloro-5-(trifluoromethyl)pyridin-2-amine |

| Molecular Formula | C10H12ClF3N2 |

| Molecular Weight | 252.66 g/mol |

| CAS Number | 1036594-37-2 |

| InChI Key | BZASFESHTCFZEO-UHFFFAOYSA-N |

The presence of the trifluoromethyl group is particularly notable as it has been shown to enhance the biological activity of compounds by influencing their interaction with biological targets, including enzymes and receptors .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, influencing critical signaling pathways associated with inflammation, cell proliferation, and apoptosis .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth effectively. The specific activity of this compound against various pathogens remains to be fully characterized, but its structural analogs have demonstrated significant antimicrobial effects .

Case Studies and Research Findings

- Antichlamydial Activity : A study highlighted the development of new pyridine-based compounds that selectively inhibit Chlamydia trachomatis, showcasing the potential for similar compounds like this compound to be effective against specific bacterial pathogens .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyridine structure can significantly affect biological activity. The introduction of the trifluoromethyl group has been linked to increased potency in inhibiting various biological targets .

- Pharmacological Applications : The compound has been explored for its applications in drug development, particularly as a building block for synthesizing more complex pharmaceutical agents. Its unique properties make it suitable for further exploration in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.